

# Application Notes and Protocols for NEO2734

## IC50 in Cancer Cell Lines

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### Compound of Interest

Compound Name: NEO2734

Cat. No.: B2955155

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## Introduction

**NEO2734** is a novel, orally active small molecule inhibitor that demonstrates a dual mechanism of action by targeting both the Bromodomain and Extra-Terminal domain (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases.[1][2] This dual inhibition disrupts key epigenetic and transcriptional programs essential for cancer cell proliferation and survival. By simultaneously targeting these critical nodes in oncogenic signaling, **NEO2734** has shown potent anti-proliferative activity across a broad range of cancer types, with particular efficacy observed in hematologic malignancies and prostate cancer.[1] These application notes provide a comprehensive overview of the in vitro activity of **NEO2734**, including its IC50 values in various cancer cell lines, detailed experimental protocols for determining cell viability, and a summary of its mechanism of action.

## Data Presentation: NEO2734 IC50 in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of **NEO2734** in a panel of cancer cell lines after 72 hours of treatment.

Table 1: **NEO2734** IC50 Values in a Panel of 60 Cancer Cell Lines

Cancer Type	Cell Line	IC50 (nM)
Leukemia	Median	280
MOLM-13	100	
MV4-11	120	
...	...	
Lymphoma	Median	300
TMD8	80	
OCI-Ly10	90	
...	...	
Prostate Cancer	Median	460
LNCaP	350	
22Rv1	500	
...	...	
Breast Cancer	Median	>1000
MCF7	1200	
MDA-MB-231	1500	
...	...	
Lung Cancer	Median	>1000
A549	1800	
H1975	2000	
...	...	
Colon Cancer	Median	>1000
HCT116	1300	
SW480	1600	

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(Note: This is a representative subset of the full 60 cell line panel. The complete dataset can be found in the supplementary materials of Spriano et al., Blood Advances 2020)[[1](#)]

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Table 2: **NEO2734** IC50 Values in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines[[1](#)]

DLBCL Subtype	Cell Line	IC50 (nM)
ABC	Median	<157
TMD8	80	
OCI-Ly10	90	
...	...	
GCB	Median	>157
SU-DHL-4	200	
OCI-Ly7	250	
...	...	

(Note: The complete dataset for all 27 DLBCL cell lines can be found in the supplementary materials of Spriano et al., Blood Advances 2020)

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## Experimental Protocols

### Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **NEO2734** in cancer cell lines using the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

#### Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **NEO2734** stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader (570 nm wavelength)

#### Procedure:

- Cell Seeding:
  - Trypsinize and count cells, then resuspend in complete culture medium.
  - Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
  - Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **NEO2734** in complete culture medium from the stock solution.

- Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **NEO2734**.
- Include a vehicle control (DMSO at the same final concentration as the highest **NEO2734** dose) and a no-cell control (medium only).
- Treat each concentration in triplicate.
- Incubation:
  - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Assay:
  - After the incubation period, add 20  $\mu$ L of MTT solution to each well.
  - Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
  - Carefully remove the medium and add 150  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
  - Gently shake the plates for 15 minutes to ensure complete solubilization.
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Subtract the average absorbance of the no-cell control wells from all other readings.
  - Normalize the data to the vehicle-treated control wells (set as 100% viability).
  - Plot the percentage of cell viability against the logarithm of the **NEO2734** concentration.
  - Calculate the IC<sub>50</sub> value using non-linear regression analysis (e.g., using GraphPad Prism software).

## Protocol 2: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides an alternative method for determining the IC50 of **NEO2734** using the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.

### Materials:

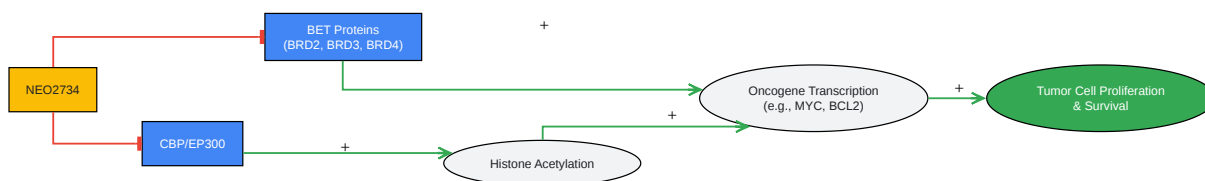
- Cancer cell lines of interest
- Complete cell culture medium
- **NEO2734** stock solution (in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

### Procedure:

- Cell Seeding:
  - Follow the same procedure as in Protocol 1, using opaque-walled 96-well plates suitable for luminescence readings.
- Compound Treatment:
  - Follow the same procedure as in Protocol 1.
- Incubation:
  - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- CellTiter-Glo® Assay:
  - Equilibrate the plates to room temperature for approximately 30 minutes.

- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add 100 µL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure the luminescence using a luminometer.
  - Subtract the average background luminescence from all readings.
  - Normalize the data to the vehicle-treated control wells (set as 100% viability).
  - Plot the percentage of cell viability against the logarithm of the **NEO2734** concentration.
  - Calculate the IC50 value using non-linear regression analysis.

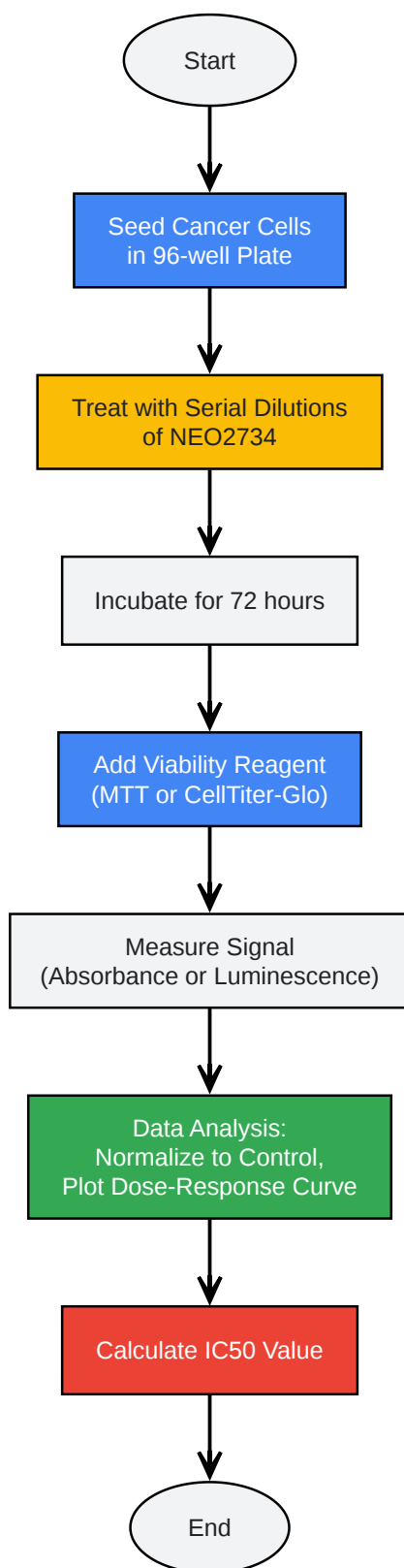
## Mandatory Visualizations



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Caption: Mechanism of action of **NEO2734**.





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Caption: Experimental workflow for IC<sub>50</sub> determination.

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## References

- 1. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
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